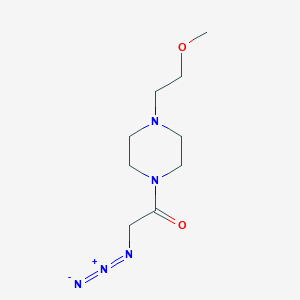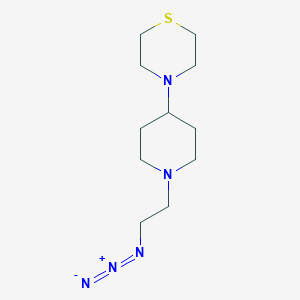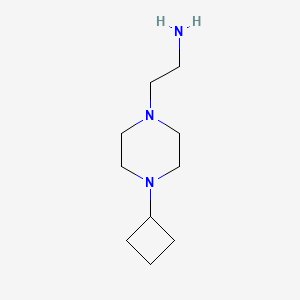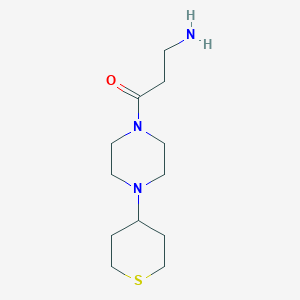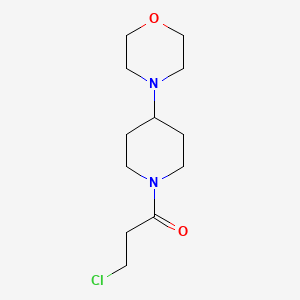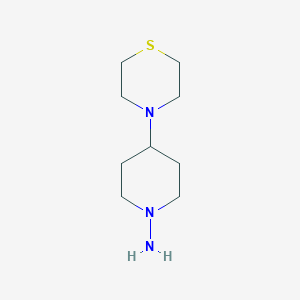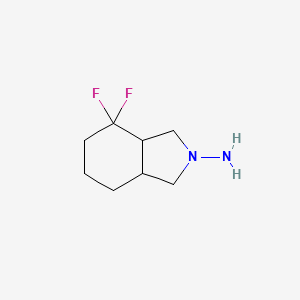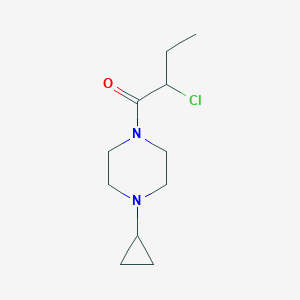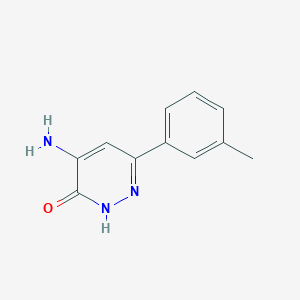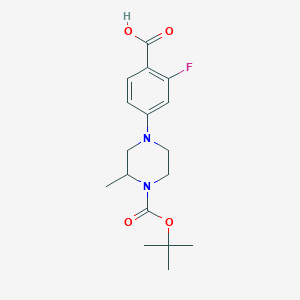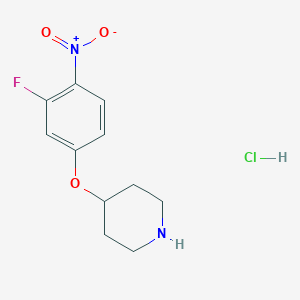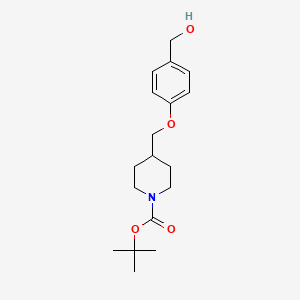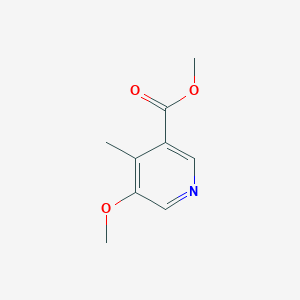
Methyl 5-methoxy-4-methylnicotinate
Overview
Description
Methyl 5-methoxy-4-methylnicotinate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- It is thought that Methyl 5-methoxy-4-methylnicotinate promotes the release of prostaglandin D2 (PGD2) locally. PGD2 has a short half-life and acts as a vasodilator and inflammatory mediator .
Mode of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Methyl 5-methoxy-4-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺), which are essential cofactors in redox reactions. The interaction of this compound with these cofactors facilitates various enzymatic reactions, including those catalyzed by dehydrogenases and reductases. Additionally, this compound has been observed to modulate the activity of certain enzymes involved in the methionine salvage pathway, thereby influencing cellular metabolism .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been reported to enhance the expression of genes involved in oxidative stress response and mitochondrial function. Furthermore, this compound can impact cellular energy production by influencing the activity of enzymes in the tricarboxylic acid (TCA) cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby affecting cellular responses to DNA damage. Moreover, this compound can modulate gene expression by influencing the activity of transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cellular context. For instance, prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, which may have implications for its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, this compound has been shown to exert beneficial effects on cellular metabolism and energy production. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction. Studies in animal models have identified specific dosage thresholds beyond which the compound’s effects become detrimental. These findings highlight the importance of careful dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine salvage pathway and the nicotinate and nicotinamide metabolism pathway. In the methionine salvage pathway, this compound interacts with enzymes such as methylthioribose-1-phosphate isomerase and acireductone dioxygenase, facilitating the recycling of methionine from methylthioadenosine. Additionally, this compound can influence the levels of metabolites such as S-adenosylmethionine and homocysteine, thereby affecting overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the cellular context. Once inside the cell, this compound can interact with intracellular binding proteins, which may influence its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the mitochondria and the nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been observed to localize to various subcellular compartments, including the mitochondria, nucleus, and cytoplasm. The targeting of this compound to specific compartments is facilitated by targeting signals and post-translational modifications. For example, the presence of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, nuclear localization signals can facilitate the transport of this compound to the nucleus, where it can modulate gene expression and DNA repair processes .
Properties
IUPAC Name |
methyl 5-methoxy-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-10-5-8(6)12-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRWOWUEEYCOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


